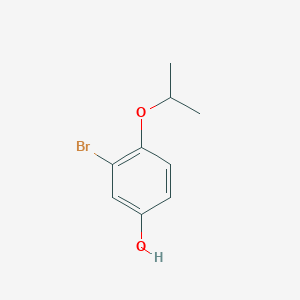![molecular formula C16H13N3O3 B8696209 2-[4-(3H-benzimidazole-5-carbonylamino)phenyl]acetic acid](/img/structure/B8696209.png)
2-[4-(3H-benzimidazole-5-carbonylamino)phenyl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(3H-benzimidazole-5-carbonylamino)phenyl]acetic acid is a complex organic compound that features a benzimidazole moiety linked to a phenylacetic acid structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(3H-benzimidazole-5-carbonylamino)phenyl]acetic acid typically involves the coupling of benzimidazole derivatives with phenylacetic acid. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions: 2-[4-(3H-benzimidazole-5-carbonylamino)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzimidazole derivatives.
科学的研究の応用
2-[4-(3H-benzimidazole-5-carbonylamino)phenyl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
作用機序
The mechanism of action of 2-[4-(3H-benzimidazole-5-carbonylamino)phenyl]acetic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways that are crucial for cell proliferation and survival.
類似化合物との比較
Phenylacetic Acid: A simpler analog that lacks the benzimidazole moiety.
4-Benzyloxyphenylacetic Acid: Another derivative with different substituents on the phenyl ring.
Uniqueness: 2-[4-(3H-benzimidazole-5-carbonylamino)phenyl]acetic acid is unique due to its combined structural features of benzimidazole and phenylacetic acid, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications that require specific interactions with biological targets or unique material properties.
特性
分子式 |
C16H13N3O3 |
|---|---|
分子量 |
295.29 g/mol |
IUPAC名 |
2-[4-(3H-benzimidazole-5-carbonylamino)phenyl]acetic acid |
InChI |
InChI=1S/C16H13N3O3/c20-15(21)7-10-1-4-12(5-2-10)19-16(22)11-3-6-13-14(8-11)18-9-17-13/h1-6,8-9H,7H2,(H,17,18)(H,19,22)(H,20,21) |
InChIキー |
XMBWFBDRJCVDOU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CC(=O)O)NC(=O)C2=CC3=C(C=C2)N=CN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-bromo-4-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8696128.png)








![N-[(3-bromophenyl)methyl]-N-methylOctanamide](/img/structure/B8696231.png)

![2-[4-(4-methoxyphenyl)-1-piperazinyl]ethanol](/img/structure/B8696245.png)


